N-dodecyl-3,5-dimethoxybenzamide

Description

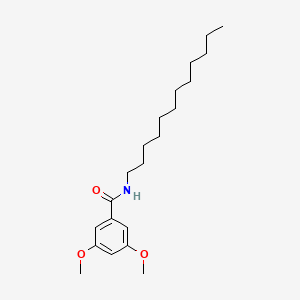

N-Dodecyl-3,5-dimethoxybenzamide is a synthetic benzamide derivative characterized by a 3,5-dimethoxy-substituted aromatic ring and a dodecyl alkyl chain attached to the amide nitrogen. The methoxy groups act as electron-donating substituents, influencing electronic distribution and intermolecular interactions, while the dodecyl chain improves membrane permeability and solubility in nonpolar environments.

Properties

Molecular Formula |

C21H35NO3 |

|---|---|

Molecular Weight |

349.5 g/mol |

IUPAC Name |

N-dodecyl-3,5-dimethoxybenzamide |

InChI |

InChI=1S/C21H35NO3/c1-4-5-6-7-8-9-10-11-12-13-14-22-21(23)18-15-19(24-2)17-20(16-18)25-3/h15-17H,4-14H2,1-3H3,(H,22,23) |

InChI Key |

JVVNXRPYBOJPFN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNC(=O)C1=CC(=CC(=C1)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-dodecyl-3,5-dimethoxybenzamide can be synthesized by heating a mixture of 3,5-dimethoxybenzoic acid and dodecylamine without a solvent at temperatures ranging from 160-180°C for about 20 minutes . The reaction mixture is then cooled and dissolved in chloroform, followed by extraction to purify the product.

Industrial Production Methods: Industrial production methods for amides often involve the direct combination of an acid and an amine at elevated temperatures. This method is favored due to its simplicity, low cost, and short reaction time. It can be performed on a large scale without the need for solvents or special purification of reactants .

Chemical Reactions Analysis

Types of Reactions: N-dodecyl-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The amide group can be reduced to an amine.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products:

Oxidation: Quinones.

Reduction: Amines.

Substitution: Various substituted benzamides.

Scientific Research Applications

N-dodecyl-3,5-dimethoxybenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential antibacterial and antioxidant properties.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-dodecyl-3,5-dimethoxybenzamide involves its interaction with various molecular targets and pathways. It is believed to exert its effects by:

Inhibiting bacterial growth: Through disruption of bacterial cell membranes.

Antioxidant activity: By scavenging free radicals and chelating metal ions.

Anti-inflammatory effects: By modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with N-dodecyl-3,5-dimethoxybenzamide, differing primarily in substituents on the amide nitrogen or aromatic ring:

Table 1: Key Structural and Physicochemical Comparisons

Functional and Spectral Differences

Lipophilicity and Solubility :

- The dodecyl chain in this compound significantly increases lipophilicity compared to analogs like 3,5-dimethoxy-N,N-dimethylbenzamide () or N-hydroxy derivatives (). This property enhances its compatibility with lipid membranes and organic solvents, whereas shorter alkyl chains (e.g., N,N-dimethyl) or polar groups (e.g., hydroxyl) reduce lipophilicity .

Hydrogen Bonding and Acidity: Hydroxyl-containing analogs (e.g., N-Hydroxy-2,5-dimethoxybenzamide, ) exhibit strong hydrogen-bonding capacity (δ 10.54 ppm for OH) and acidity, unlike the nonpolar dodecyl chain in the target compound. This difference impacts solubility and biological interactions .

In contrast, 2,5-dimethoxy substitution () introduces electronic asymmetry .

Thermal Stability :

- While direct data for this compound is unavailable, analogs like 6,7-dimethoxy-2-phenylquinazolin-4(3H)-one () show high melting points (303–305°C), suggesting that rigid aromatic systems enhance thermal stability. The dodecyl chain may lower melting points due to increased molecular flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.